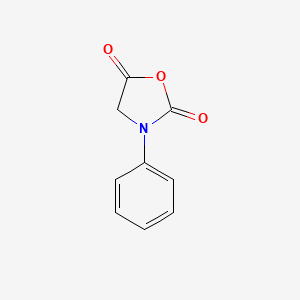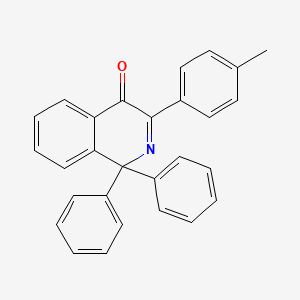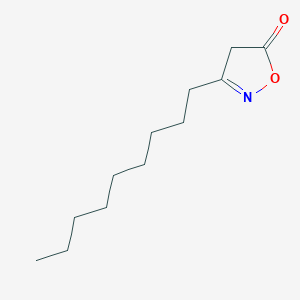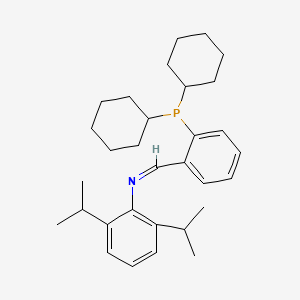
N-(2-(Dicyclohexylphosphino)benzylidene)-2,6-diisopropylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(Dicyclohexylphosphino)benzylidene)-2,6-diisopropylaniline is a complex organic compound that belongs to the class of phosphine ligands. These ligands are known for their ability to coordinate with metals, making them valuable in various catalytic processes. The compound’s structure features a benzylidene group linked to an aniline moiety, with dicyclohexylphosphino and diisopropyl substituents enhancing its steric and electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Dicyclohexylphosphino)benzylidene)-2,6-diisopropylaniline typically involves a multi-step process. One common method is the condensation reaction between 2-(dicyclohexylphosphino)benzaldehyde and 2,6-diisopropylaniline. This reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to increase yield and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(Dicyclohexylphosphino)benzylidene)-2,6-diisopropylaniline undergoes various chemical reactions, primarily due to its phosphine ligand properties. These reactions include:
Cross-Coupling Reactions: It acts as a ligand in Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Heck, and Hiyama coupling reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, often facilitated by metal catalysts.
Common Reagents and Conditions
The common reagents used in these reactions include palladium, nickel, and copper catalysts. The reactions are typically carried out under inert atmospheres, such as nitrogen or argon, to prevent oxidation. Solvents like toluene, tetrahydrofuran, and dimethylformamide are frequently used.
Major Products
The major products formed from these reactions depend on the specific coupling partners and reaction conditions. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while in Buchwald-Hartwig amination, the product is an arylamine.
Applications De Recherche Scientifique
N-(2-(Dicyclohexylphosphino)benzylidene)-2,6-diisopropylaniline has several applications in scientific research:
Material Science: The compound is used in the development of new materials with specific electronic and optical properties.
Biological Studies: It serves as a model compound in studying the interactions between phosphine ligands and metal centers, which is crucial for understanding metalloenzyme functions and designing metal-based drugs.
Mécanisme D'action
The mechanism by which N-(2-(Dicyclohexylphosphino)benzylidene)-2,6-diisopropylaniline exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, stabilizing them and facilitating various catalytic processes. The molecular targets include transition metals like palladium, nickel, and copper, which are involved in the catalytic cycles of cross-coupling reactions. The pathways involved often include oxidative addition, transmetalation, and reductive elimination steps.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-(Diphenylphosphino)benzylidene)cyclohexylamine
- N-(2-(Diphenylphosphino)benzylidene)benzylamine
- N-(2-(Diphenylphosphino)benzylidene)aniline
Uniqueness
N-(2-(Dicyclohexylphosphino)benzylidene)-2,6-diisopropylaniline is unique due to its bulky dicyclohexylphosphino and diisopropyl groups, which provide significant steric hindrance. This steric effect enhances the compound’s ability to stabilize metal centers and improve the selectivity and efficiency of catalytic reactions. Additionally, the electronic properties of the dicyclohexylphosphino group contribute to the compound’s effectiveness as a ligand in various catalytic processes.
Propriétés
Formule moléculaire |
C31H44NP |
|---|---|
Poids moléculaire |
461.7 g/mol |
Nom IUPAC |
1-(2-dicyclohexylphosphanylphenyl)-N-[2,6-di(propan-2-yl)phenyl]methanimine |
InChI |
InChI=1S/C31H44NP/c1-23(2)28-19-13-20-29(24(3)4)31(28)32-22-25-14-11-12-21-30(25)33(26-15-7-5-8-16-26)27-17-9-6-10-18-27/h11-14,19-24,26-27H,5-10,15-18H2,1-4H3 |
Clé InChI |
IVXYKWOYIQFMAV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)C(C)C)N=CC2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


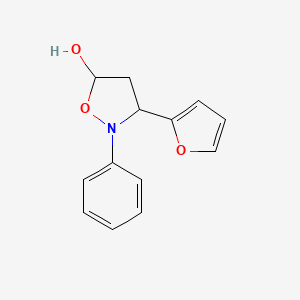

![3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]-N,N-dimethylaniline](/img/structure/B12890902.png)

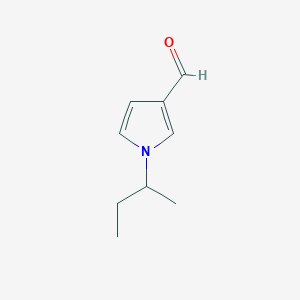
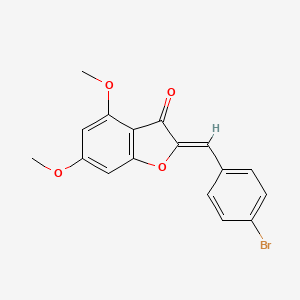
![2-(2-Aminoethyl)-6-ethoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine](/img/structure/B12890915.png)
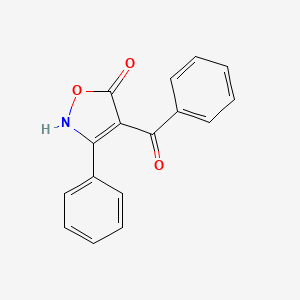
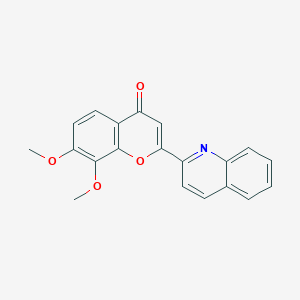
![N-(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)acrylamide](/img/structure/B12890921.png)
